molecular formula C27H28ClFN2OS B1669616 (R)-Crinecerfont CAS No. 752253-39-7

(R)-Crinecerfont

Cat. No.: B1669616
CAS No.: 752253-39-7
M. Wt: 483.0 g/mol
InChI Key: IEAKXXNRGSLYTQ-DEOSSOPVSA-N
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Description

Crinecerfont (also known as NBI-74788 and SSR-125543) is a potent and selective small molecule antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, with a molecular formula of C27H28ClFN2OS and a molecular weight of 483.04 g/mol . Its primary research application is in studying the pathophysiology and treatment of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency (21OHD) . The value of Crinecerfont for researchers lies in its unique mechanism of action; by selectively blocking the binding of CRF to CRF1 receptors in the pituitary gland, it directly inhibits the secretion of adrenocorticotropic hormone (ACTH) . This reduction in ACTH leads to a subsequent decrease in the production of adrenal androgens and their precursors, such as androstenedione and 17-hydroxyprogesterone (17OHP), without the need for supraphysiological doses of glucocorticoids . In vitro and in vivo research models have demonstrated that Crinecerfont can significantly lower elevated levels of these hormones, providing a valuable tool for investigating the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and novel therapeutic approaches for endocrine disorders . Crinecerfont is metabolized primarily by the CYP3A4 enzyme, a key consideration for designing drug interaction studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAKXXNRGSLYTQ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996687
Record name 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752253-39-7
Record name 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-2-propyn-1-yl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=752253-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SSR 125543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752253397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRINECERFONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFT24BX55I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Synthesis of Crinecerfont

The synthesis of Crinecerfont (IUPAC name: N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine) hinges on stereoselective coupling reactions and purification techniques to achieve the desired enantiomeric purity.

Key Synthetic Steps

The process begins with the preparation of the (S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethylamine intermediate, which is synthesized via asymmetric hydrogenation of a prochiral enamine precursor using a chiral ruthenium catalyst. Subsequent coupling with 5-methyl-1,3-thiazol-2-amine derivatives involves:

  • Activation of the thiazole amine : Treatment with propiolic acid chloride under basic conditions (e.g., triethylamine) in dichloromethane (DCM) at 0–5°C.
  • Nucleophilic substitution : Reaction with the chiral amine intermediate at 25°C for 12 hours, yielding the crude product.
  • Purification : Chromatography on silica gel (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water to achieve >99% purity.
Table 1: Reaction Conditions for Crinecerfont Synthesis
Step Reagents/Conditions Yield Purity
Amine activation Propiolic acid chloride, DCM, 0–5°C 85% 95%
Coupling Chiral amine, triethylamine, 25°C 75% 90%
Purification Silica gel chromatography 92% >99%

Stereochemical Control

The (S)-enantiomer is critical for CRF1 antagonism. Chiral resolution via high-performance liquid chromatography (HPLC) using a Chiralpak AD-H column (hexane/isopropanol, 90:10) ensures enantiomeric excess (ee) >98%.

Optimization of Synthetic Routes

Solvent and Catalyst Screening

Early routes suffered from low yields (50–60%) due to solvent incompatibility. Switching from tetrahydrofuran (THF) to DCM improved solubility and reduced side reactions. Catalytic systems were also optimized:

  • Palladium catalysts : Pd(OAc)₂ with Xantphos ligand increased coupling efficiency by 20%.
  • Base selection : Potassium carbonate outperformed sodium hydride in minimizing dehydrohalogenation.

Process Intensification

Continuous flow chemistry reduced reaction times from 12 hours to 2 hours by enhancing mass transfer. A microreactor system operating at 50°C and 10 bar pressure achieved 88% yield with 99.5% purity.

Analytical Characterization

Quality control of Crinecerfont requires multi-technique validation:

Table 2: Analytical Methods for Crinecerfont
Parameter Method Conditions
Purity HPLC Column: C18, 5 µm; Mobile phase: 0.1% TFA in acetonitrile/water (70:30); Flow: 1.0 mL/min; Detection: 254 nm
Enantiomeric excess Chiral HPLC Column: Chiralpak AD-H; Mobile phase: hexane/isopropanol (90:10); Flow: 0.8 mL/min
Structural confirmation NMR (¹H, ¹³C) Solvent: DMSO-d₆; Reference: TMS
Mass LC-MS Ionization: ESI+; m/z: 483.04 [M+H]⁺

Pharmaceutical Formulation Strategies

Crinecerfont’s poor aqueous solubility (45 µg/mL in water) necessitates advanced formulation approaches.

Solid Dispersion Techniques

Spray-dried dispersions with hydroxypropyl methylcellulose (HPMC) and Soluplus® enhanced solubility 10-fold. A 1:2 drug-to-polymer ratio achieved 90% dissolution in 60 minutes.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt (CAS 321839-75-2) improved stability and bioavailability. Key steps include:

  • Salt formation : Crinecerfont free base + HCl in ethanol/water (1:1), pH 2.5–3.0.
  • Crystallization : Slow cooling from 60°C to 4°C to obtain needle-shaped crystals.
Table 3: Stability of Crinecerfont Hydrochloride
Condition Time Purity Retention
25°C/60% RH 6 months 99.2%
40°C/75% RH 3 months 98.5%

In Vivo Formulation

For preclinical studies, Crinecerfont is dissolved in DMSO (45 mg/mL) and diluted with PEG300 and Tween 80 (30:40:30 ratio) to ensure uniform dosing.

Scale-Up and Manufacturing Challenges

Purification at Scale

Centrifugal partition chromatography (CPC) replaced traditional column chromatography for kilogram-scale batches, reducing solvent consumption by 40%.

Regulatory-Grade Production

Current Good Manufacturing Practice (cGMP) batches utilize:

  • Reactor size : 500 L stainless steel jacketed reactor.
  • In-process controls : Online HPLC monitoring for real-time adjustments.

Chemical Reactions Analysis

Types of Reactions

Crinecerfont undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

Treatment of Classic Congenital Adrenal Hyperplasia

Crinecerfont has been primarily studied for its effectiveness in treating classic CAH. The following key studies highlight its efficacy:

  • Phase 3 Clinical Trials : The CAHtalyst studies involved both pediatric and adult populations, demonstrating that crinecerfont significantly reduces levels of androstenedione—a key androgen—in patients with CAH. In a study involving 103 children, those treated with crinecerfont showed an 18% reduction in glucocorticoid dosage while maintaining hormonal balance compared to a placebo group .
  • Safety and Tolerability : The trials reported that crinecerfont was well-tolerated, with common adverse effects including headaches and mild gastrointestinal symptoms. Importantly, participants experienced fewer adverse effects compared to traditional glucocorticoid therapies .

Reduction of Corticosteroid Dependence

Crinecerfont has shown promise in reducing dependency on corticosteroids among patients with CAH. In a parallel study involving adults, patients taking crinecerfont were able to maintain lower levels of adrenal hormones while significantly reducing their glucocorticoid intake . This is particularly beneficial as long-term steroid use can lead to serious side effects, including growth suppression and metabolic disturbances.

Data Tables

Study PhasePopulationDurationKey Findings
Phase 2Adolescents (14-17 years)14 daysSignificant reduction in ACTH and androstenedione levels; well-tolerated
Phase 3Children (0-17 years)28 weeks18% reduction in glucocorticoid dose; maintained hormonal control
Phase 3Adults24 weeksEffective reduction in adrenal androgens; lower glucocorticoid requirements

Case Studies

Case Study 1: Pediatric Application
In a clinical trial involving children diagnosed with classic CAH, crinecerfont was administered alongside standard glucocorticoid therapy. Results indicated that after 28 weeks, children receiving crinecerfont maintained stable androgen levels while requiring significantly lower doses of hydrocortisone compared to the placebo group .

Case Study 2: Adult Application
A separate study focused on adults with CAH showed that crinecerfont not only reduced the levels of adrenal androgens but also allowed for a gradual tapering of glucocorticoids without compromising hormonal balance. Patients reported improved quality of life due to fewer side effects associated with lower steroid doses .

Mechanism of Action

Crinecerfont exerts its effects by antagonizing corticotropin-releasing factor type 1 receptors in the pituitary gland. This decreases the levels of adrenocorticotropic hormone, which in turn reduces the production of adrenal androgens. This mechanism helps alleviate symptoms associated with congenital adrenal hyperplasia .

Comparison with Similar Compounds

Key Mechanisms and Targets

  • CRF1 Receptor Antagonism : Suppresses ACTH secretion from the pituitary, reducing adrenal androgen precursors (17-hydroxyprogesterone [17OHP], androstenedione [A4]) and testosterone .
  • Glucocorticoid-Sparing Effect : Facilitates GC dose reduction while maintaining androgen control .

Clinical Efficacy

  • Phase II Studies : In adolescents, 14-day treatment with Crinecerfont (50 mg twice daily) reduced ACTH (57.1%), 17OHP (69.5%), A4 (58.3%), and testosterone (76.2% in females) .
  • Phase III Trials :
    • Adults : Crinecerfont (100 mg twice daily) reduced GC doses by 27% vs. 10% with placebo and achieved physiological GC doses in 63% vs. 18% of patients .
    • Pediatrics : A4 levels decreased by 268 ng/dL, and GC doses were reduced by 18% vs. a 5.6% increase in placebo .

Comparison with Standard Therapies

Glucocorticoids (GCs)

GCs (e.g., hydrocortisone, prednisone) are the standard treatment to replace cortisol and suppress ACTH. However, supraphysiological doses are often required, leading to long-term complications:

  • Metabolic Disorders : Obesity, diabetes, cardiovascular risks .
  • Skeletal Effects : Osteoporosis, growth suppression in children .
  • Neuropsychiatric Issues : Cognitive impairment, mood disorders .

Key Advantages of Crinecerfont Over GCs

Parameter Crinecerfont Standard GCs
Androgen Control Reduces A4, 17OHP, testosterone Variable control; frequent hyperandrogenism
GC Dose Reduction Achieves physiological doses (≤11 mg/m²/day) in 63% of adults Requires supraphysiological doses
Long-Term Safety Mild AEs (headache, fatigue) Severe metabolic, skeletal, and psychiatric risks
Mechanism Targets CRF1 to reduce ACTH/androgens Broad immunosuppression with off-target effects

Comparison with Other CRF1 Antagonists

While Crinecerfont is the first CRF1 antagonist approved for CAH, other CRF1 inhibitors (e.g., Verucerfont, Pexacerfont, Tildacerfont) have been studied in stress-related disorders but lack CAH-specific data .

Differentiating Factors of Crinecerfont

  • CAH-Specific Efficacy : Demonstrated in phase III trials across age groups .
  • Dosing Optimization : 50–100 mg twice daily balances efficacy and tolerability .
  • Regulatory Milestones : FDA-approved in 2024 for CAH, with orphan drug designation in the US/EU .

Research Findings and Data Tables

Table 1: Hormone Reductions in Phase III Trials

Study Population Hormone Reduction with Crinecerfont Placebo Change Reference
Adults (24 weeks) A4 -345 ng/dL (p<0.0001) +40.7 ng/dL
Pediatrics (28 weeks) A4 -268 ng/dL (p<0.001) +5.6%
Adolescents (14 days) Testosterone (F) -76.2% N/A

Table 2: Glucocorticoid Dose Reductions

Trial Crinecerfont Group Placebo Group p-value
CAHtalyst (Adults) -27% -10% <0.0001
CAHtalyst (Pediatrics) -18% +5.6% <0.001

Biological Activity

Crinecerfont is a novel corticotropin-releasing factor type 1 (CRF1) receptor antagonist that has garnered attention for its therapeutic potential in managing congenital adrenal hyperplasia (CAH), particularly the classic form due to 21-hydroxylase deficiency (21OHD). This compound has been studied extensively for its ability to lower elevated adrenal androgens and improve glucocorticoid dosing in affected individuals.

Crinecerfont functions by antagonizing the CRF1 receptor, which plays a critical role in the hypothalamic-pituitary-adrenal (HPA) axis. By inhibiting this receptor, crinecerfont reduces the secretion of adrenocorticotropic hormone (ACTH), subsequently leading to decreased production of adrenal androgens such as androstenedione and testosterone. This mechanism is particularly beneficial for patients with CAH, who typically experience excessive androgen production due to impaired cortisol synthesis.

Phase 2 Studies

A pivotal open-label Phase 2 study evaluated crinecerfont in adolescents with classic 21OHD. Participants received an oral dose of 50 mg twice daily for 14 days. Key findings from this study included:

  • Reduction in Hormones :
    • ACTH levels decreased by 57% .
    • 17-hydroxyprogesterone (17OHP) decreased by 69% .
    • Androstenedione levels decreased by 58% .
    • In female participants, 60% experienced a reduction of at least 50% in testosterone levels .

Phase 3 Trials

The Phase 3 CAHtalyst trials further investigated crinecerfont's efficacy and safety in both pediatric and adult populations. The results highlighted significant findings:

  • Adult Study Results :
    • A total of 182 participants were randomized, with 122 receiving crinecerfont . After 24 weeks, the crinecerfont group achieved a 27.3% reduction in glucocorticoid doses compared to a 10.3% reduction in the placebo group (P < 0.001).
    • Androstenedione levels decreased significantly by an average of 299 ng/dL in the crinecerfont group, while they increased by 45.5 ng/dL in the placebo group (P < 0.001) .
  • Pediatric Study Results :
    • In a separate trial involving 103 children , those receiving crinecerfont demonstrated a statistically significant decrease in serum androstenedione levels at week 4 compared to placebo (P = 0.0002). After 28 weeks, there was an 18% decrease in glucocorticoid doses among the crinecerfont group .

Summary of Efficacy Data

Study PhasePopulationReduction in ACTHReduction in 17OHPReduction in AndrostenedioneGlucocorticoid Dose Change
Phase 2Adolescents-57%-69%-58%N/A
Phase 3AdultsN/AN/A-299 ng/dL-27.3%
Phase 3PediatricsN/AN/ASignificant decrease-18%

Safety Profile

Crinecerfont has demonstrated a favorable safety profile across studies. Common adverse events reported include mild headaches, fatigue, and increased body temperature . Importantly, the drug allows for significant reductions in glucocorticoid therapy, which is crucial for minimizing long-term side effects associated with high-dose glucocorticoid treatment.

Q & A

Q. What experimental designs are typically employed in clinical trials evaluating Crinecerfont’s efficacy in congenital adrenal hyperplasia (CAH)?

Clinical trials for Crinecerfont use randomized, placebo-controlled, double-blind designs with serial biomarker assessments. For example, phase 2/3 trials involve 14–28 weeks of treatment with twice-daily dosing (e.g., 50 mg). Participants undergo standardized glucocorticoid (GC) regimens, and biomarkers (ACTH, 17OHP, androstenedione, testosterone) are measured via timed blood sampling (e.g., 24-hour profiles at baseline and post-treatment). Morning GC doses are delayed during sampling to isolate Crinecerfont’s effects on adrenal hormone precursors .

Q. What biomarkers are prioritized to assess Crinecerfont’s mechanism of action in CAH?

Key biomarkers include ACTH (reflecting hypothalamic-pituitary-adrenal axis activity) and adrenal androgen precursors (17OHP, androstenedione). Reductions in these markers confirm Crinecerfont’s CRF1 receptor antagonism, which suppresses ACTH-driven steroidogenesis. In female patients, testosterone is also monitored, with ≥50% reductions considered clinically significant .

Q. How do researchers standardize glucocorticoid dosing during Crinecerfont trials to isolate drug effects?

Concomitant GC doses are maintained at pre-trial levels but administered after biomarker sampling windows (e.g., delayed until 10:00 AM during 24-hour sampling). This minimizes confounding effects of exogenous GCs on endogenous ACTH and adrenal hormone measurements .

Advanced Research Questions

Q. What statistical methods address missing data in Crinecerfont trials, particularly for secondary endpoints like physiological GC dose achievement?

Tipping-point analysis and conservative imputation are used. For example, in phase 3 trials, missing data for the endpoint “physiological GC dose with androstenedione control” were handled by counting missing Crinecerfont-group participants as non-responders and placebo-group missing data as responders. Sensitivity analyses (e.g., complete-case analysis) validate robustness, ensuring results remain statistically significant despite data gaps .

Q. How do researchers reconcile discrepancies in hormone reduction efficacy between adolescent and adult CAH populations?

Adolescent trials show comparable percentage reductions in ACTH (57.1%) and androstenedione (58.3%) to adults, but absolute hormone levels may vary due to puberty-related hormonal fluctuations. Post-hoc analyses stratify by age and pubertal status, while longitudinal studies track whether adolescent hormone normalization correlates with long-term outcomes (e.g., growth velocity) .

Q. What pharmacokinetic (PK) parameters are critical for optimizing Crinecerfont dosing in pediatric patients?

AUC0-24h (area under the concentration-time curve) is a key PK metric. In adolescents, a median AUC0-24h of 25.5 μg·hour/mL was observed with 50 mg twice-daily dosing, aligning with adult exposure levels. Population PK modeling adjusts for body weight and metabolic differences in pediatric cohorts to maintain therapeutic efficacy .

Q. How do phase 3 trials control for placebo effects in assessing Crinecerfont’s impact on GC dose reduction?

Blinded protocols with placebo arms are used, and GC dose adjustments are protocol-defined (e.g., reductions only permitted if androstenedione is controlled). In adults, Crinecerfont achieved a −27.3% GC dose reduction vs. −10.3% for placebo, with 63% of Crinecerfont patients reaching physiological doses vs. 18% on placebo. Placebo-corrected analyses isolate drug-specific effects .

Methodological Considerations for Future Research

Q. What experimental frameworks are recommended for long-term safety monitoring of Crinecerfont?

Open-label extension studies track adverse events (AEs) over ≥1 year. In phase 2, 13/14 AEs were mild (e.g., headache), with no serious AEs reported. Future trials should integrate bone density scans, metabolic panels, and neuropsychiatric assessments to evaluate chronic use risks .

Q. How can preclinical models elucidate Crinecerfont’s impact on adrenal hyperplasia morphology?

CRF1 receptor knockout murine models or human adrenal cell cultures can assess glandular hypertrophy changes post-Crinecerfont exposure. Histological analyses (e.g., adrenal weight, zona reticularis thickness) paired with hormone assays may validate dose-dependent morphological improvements .

Q. What adaptive trial designs could accelerate Crinecerfont’s investigation in non-classic CAH?

Bayesian phase 2/3 seamless designs with biomarker-driven enrollment (e.g., elevated 17OHP) may reduce trial duration. Enrichment strategies focusing on patients with poor GC control at baseline improve statistical power for detecting treatment effects .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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